molecular formula C19H22N2 B1224356 1-(Dibenzosuberyl)piperazine CAS No. 69159-50-8

1-(Dibenzosuberyl)piperazine

Cat. No.: B1224356
CAS No.: 69159-50-8
M. Wt: 278.4 g/mol
InChI Key: MDBCLUYDTRHKCA-UHFFFAOYSA-N
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Description

1-(Dibenzosuberyl)piperazine is a chemical compound with the molecular formula C19H22N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.

Biochemical Analysis

Biochemical Properties

Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to various biochemical outcomes .

Cellular Effects

The effects of Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- on cells are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, which in turn affects downstream biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cells, including alterations in cellular metabolism and gene expression . The stability of the compound in various experimental conditions also plays a role in its observed effects.

Dosage Effects in Animal Models

The effects of Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without significant toxicity . Exceeding this range can result in detrimental effects on the health and function of the animals.

Metabolic Pathways

Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its overall efficacy and safety.

Subcellular Localization

The subcellular localization of Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.

Chemical Reactions Analysis

1-(Dibenzosuberyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

1-(Dibenzosuberyl)piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)21-13-11-20-12-14-21/h1-8,19-20H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBCLUYDTRHKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219214
Record name Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)-
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Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69159-50-8
Record name 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69159-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69159-50-8
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Synthesis routes and methods

Procedure details

Into a solution of partially dissolved piperazine (15.2 g, 0.17 mmol) in THF (130 mL) at more temperature was added dropwise a solution of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (2.3g, 10.3 mmol) in 20 mL THF. The reaction was allowed to stir overnight and then was diluted with CH2Cl2, washed once with 1.0N NaOH solution, once with brine and then dried (Mg SO4). It was then filtered and the solvent removed to give a residue which was flash chromatographed (5% MeOH saturated with NH3 in CH2Cl2) to give 1.38 g of a glassy solid of the title compound.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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